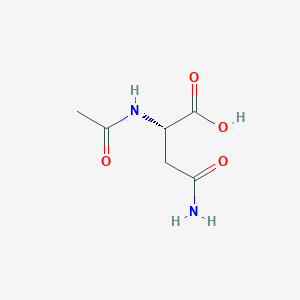

N-Acetylasparagine

Beschreibung

RN given refers to (L)-isome

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-4-amino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFOXFJUNFFYMO-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401035921 | |

| Record name | N2-Acetyl-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylasparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4033-40-3 | |

| Record name | N-Acetylasparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4033-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylasparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004033403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-Acetyl-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-acetyl-L-asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLASPARAGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0P42N84Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylasparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-Acetylaspartate (NAA): A Multifaceted Molecule in Central Nervous System Health and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylaspartate (NAA) is one of the most abundant amino acid derivatives in the central nervous system (CNS), playing a pivotal role in a spectrum of neurological functions.[1][2] Primarily synthesized in neurons and catabolized by oligodendrocytes, NAA is a key player in myelin synthesis, energy metabolism, and neuronal osmoregulation.[1][3][4] Its clinical significance is underscored by its role as a non-invasive marker of neuronal health in magnetic resonance spectroscopy (MRS) and its central involvement in the pathophysiology of Canavan disease, a fatal leukodystrophy.[1][4][5][6] This guide provides a comprehensive overview of the biological functions of NAA, its metabolic pathways, its implication in disease, and detailed methodologies for its investigation, aimed at researchers and professionals in the field of drug development.

Introduction to N-Acetylaspartate (NAA)

N-Acetylaspartate, a derivative of aspartic acid, is found in remarkably high concentrations in the vertebrate brain, reaching levels of 10mM or greater.[4] Despite its discovery in 1956, the full spectrum of its biological functions continues to be an active area of research.[7] NAA's unique metabolic compartmentalization, being produced predominantly in neurons and degraded in oligodendrocytes, suggests a crucial role in neuron-glia communication.

Historically, the function of NAA has been enigmatic, with several proposed roles.[4] However, a consensus is emerging that NAA is a multi-functional molecule, integral to the health and proper functioning of the CNS. Its concentration is a sensitive indicator of neuronal viability, and alterations in its levels are associated with a range of neurological disorders.[4][6]

The Metabolic Lifecycle of NAA: A Neuron-Glia Partnership

The metabolism of NAA is a prime example of the intricate metabolic coupling between different cell types in the CNS. It involves a continuous cycle of synthesis in neurons and subsequent breakdown in glial cells, primarily oligodendrocytes.[1]

Biosynthesis in Neurons

NAA is synthesized in the mitochondria of neurons from L-aspartate and acetyl-coenzyme A (acetyl-CoA).[2][8] This reaction is catalyzed by the enzyme Aspartate N-acetyltransferase (NAT8L) .[2][9]

-

Reaction: L-Aspartate + Acetyl-CoA → N-Acetylaspartate + CoA-SH[2]

The substrates for this reaction are derived from the mitochondrial tricarboxylic acid (TCA) cycle, tightly linking NAA synthesis to neuronal energy status.[2] This connection is a cornerstone of the hypothesis that NAA plays a role in neuronal energy metabolism.[4][10]

Catabolism in Oligodendrocytes

Following its synthesis, NAA is transported out of neurons into the extracellular space and is subsequently taken up by oligodendrocytes.[1][4] Within these glial cells, NAA is hydrolyzed by the enzyme aspartoacylase (ASPA) into L-aspartate and acetate.[3][11][12]

-

Reaction: N-Acetylaspartate + H₂O → L-Aspartate + Acetate[11]

This spatial separation of synthesis and degradation is a key feature of NAA metabolism and is fundamental to its proposed functions.

Caption: Diagram illustrating the compartmentalized metabolism of N-Acetylaspartate.

Core Biological Functions of N-Acetylaspartate

The unique metabolic pathway of NAA underpins its diverse biological roles in the CNS. While research is ongoing, several key functions have been proposed and are supported by substantial evidence.

Acetate Donor for Myelin Synthesis

A primary and well-established function of NAA is to serve as a source of acetate for the synthesis of fatty acids and steroids, which are essential components of myelin.[3][4][13] Oligodendrocytes, the myelin-producing cells of the CNS, utilize the acetate generated from NAA hydrolysis by ASPA for lipogenesis.[3][4] This is particularly crucial during early postnatal development when myelination is most active.[4] The devastating effects of impaired NAA metabolism on myelin, as seen in Canavan disease, strongly support this function.[3]

Neuronal Osmoregulation

Due to its high concentration in neurons, NAA is thought to act as a significant intracellular osmolyte, contributing to the maintenance of fluid balance within the brain. It has been proposed that the intercompartmental cycling of NAA between neurons and glia may function as a "molecular water pump," facilitating the removal of metabolic water from neurons against a water gradient.[1]

Energy Metabolism and Mitochondrial Function

The synthesis of NAA is intrinsically linked to mitochondrial energy metabolism.[2][10] One hypothesis suggests that NAA synthesis facilitates the transfer of carbon units across the mitochondrial membrane.[6] Furthermore, it is proposed that NAA can serve as a reservoir for glutamate.[14] The breakdown of NAA in glial cells provides aspartate, which can be converted to oxaloacetate, a TCA cycle intermediate, and acetate, which can be converted to acetyl-CoA, thus contributing to cellular energy pools.[14]

Precursor for N-Acetylaspartylglutamate (NAAG) Synthesis

NAA is a direct precursor for the synthesis of N-acetylaspartylglutamate (NAAG), the most abundant peptide neurotransmitter in the mammalian brain.[4][15] NAAG is a modulator of glutamatergic neurotransmission, acting as an agonist at presynaptic metabotropic glutamate receptor 3 (mGluR3), which leads to a reduction in glutamate release.[15] This suggests an indirect role for NAA in neurotransmission and neuroprotection.

| Proposed Function of NAA | Key Mechanism | Primary Cellular Location | Supporting Evidence |

| Myelin Synthesis | Provides acetate for lipid synthesis.[3][4] | Oligodendrocytes | Hypomyelination in Canavan disease.[3] |

| Osmoregulation | Acts as a neuronal osmolyte. | Neurons | High intracellular concentration. |

| Energy Metabolism | Linked to TCA cycle and glutamate reservoir.[2][14] | Neurons, Glia | Synthesis tied to mitochondrial function.[2] |

| NAAG Precursor | Substrate for NAAG synthesis.[4] | Neurons | NAAG's role in neurotransmission. |

N-Acetylaspartate in Disease: The Case of Canavan Disease

The critical importance of proper NAA metabolism is tragically highlighted by Canavan disease, a rare and fatal autosomal recessive leukodystrophy.[3][5][11]

Pathophysiology

Canavan disease is caused by mutations in the ASPA gene, leading to a deficiency of the aspartoacylase enzyme.[3][5][12][16] This enzymatic defect results in the inability to hydrolyze NAA, leading to its massive accumulation in the brain and other tissues.[5][12][16] The buildup of NAA is a hallmark of the disease and is readily detectable in the urine of affected individuals.[5][16]

The precise mechanisms by which elevated NAA levels lead to the severe neurological symptoms of Canavan disease are still under investigation, but two main hypotheses prevail:

-

Acetate Deficiency: The lack of ASPA activity deprives oligodendrocytes of the NAA-derived acetate necessary for myelin lipid synthesis, leading to defective myelination.[3][12]

-

NAA Toxicity: The abnormally high concentrations of NAA may have direct toxic effects on the brain, possibly through osmotic dysregulation, leading to the characteristic spongy degeneration of the white matter.[9][12]

Recent studies suggest that the accumulation of NAA itself is a key pathogenic factor, as ablating NAA synthesis in a mouse model of Canavan disease prevents the development of leukodystrophy.[17][18]

Clinical Manifestations

Infants with Canavan disease typically present within the first few months of life with poor head control, lack of visual fixation, and muscular hypotonia.[5] The disease progresses to include macrocephaly, spasticity, seizures, and severe psychomotor retardation.[9] Most affected children do not survive past the first decade of life.[3]

Experimental Methodologies for the Study of N-Acetylaspartate

The investigation of NAA's biological roles and its involvement in disease relies on a variety of robust experimental techniques.

Quantification of NAA

Accurate measurement of NAA concentrations in biological samples is fundamental to its study.

Protocol: HPLC with Fluorescence Detection for NAA Quantification in Brain Tissue [19]

-

Tissue Homogenization:

-

Dissect the brain region of interest on ice.

-

Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid) to precipitate proteins.

-

Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Derivatization:

-

NAA lacks a native fluorophore, necessitating pre-column derivatization for sensitive fluorescence detection.

-

A common derivatizing agent is 4-N,N-dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-2,1,3-benzoxadiazole (DBD-ED).[19]

-

Mix the supernatant with the derivatization reagent and incubate under optimized conditions (e.g., 60°C for 30 minutes).

-

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Detect the fluorescent NAA derivative using a fluorescence detector with appropriate excitation and emission wavelengths.

-

-

Quantification:

-

Generate a standard curve using known concentrations of NAA.

-

Calculate the NAA concentration in the samples by comparing their peak areas to the standard curve.

-

Normalize the results to the protein content of the initial tissue homogenate.

-

Measurement of Enzyme Activity

Assessing the activity of NAT8L and ASPA is crucial for understanding NAA metabolism in various physiological and pathological states.

Protocol: Aspartoacylase (ASPA) Activity Assay

-

Sample Preparation:

-

Prepare tissue homogenates or cell lysates in a non-denaturing buffer.

-

Determine the protein concentration for normalization.

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Add a known concentration of NAA as the substrate.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the sample lysate to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Product Measurement:

-

Stop the reaction, for example, by adding an acid to denature the enzyme.

-

Quantify one of the reaction products (acetate or aspartate) using a suitable method, such as a colorimetric assay kit or HPLC.

-

-

Calculation of Activity:

-

Calculate the amount of product formed per unit time per milligram of protein to determine the specific activity of ASPA.

-

Sources

- 1. N-acetylaspartate in the vertebrate brain: metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Canavan disease and the role of N-acetylaspartate in myelin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - Redirecting N-acetylaspartate metabolism in the central nervous system normalizes myelination and rescues Canavan disease [insight.jci.org]

- 6. N-acetylaspartate in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the Role of N-Acetylaspartic Acid in Mammalian Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]

- 9. Uncoupling N-acetylaspartate from brain pathology: implications for Canavan disease gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation [frontiersin.org]

- 11. Cellular and molecular mechanisms of aspartoacylase and its role in Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aspartoacylase - Wikipedia [en.wikipedia.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. N-acetylaspartate as a reservoir for glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aspartoacylase deficiency and N-acetylaspartic aciduria in patients with Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ablating N-acetylaspartate prevents leukodystrophy in a Canavan disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ablating N‐acetylaspartate prevents leukodystrophy in a Canavan disease model [escholarship.org]

- 19. Determination of N-acetylaspartic acid concentration in the mouse brain using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetylasparagine biosynthesis from L-asparagine

An In-Depth Technical Guide to the Biosynthesis of N-Acetylasparagine from L-Asparagine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylated amino acids are a class of molecules with diverse and critical roles in cellular metabolism, protein stability, and neurological function. While N-acetylaspartate (NAA) is famously abundant in the central nervous system and serves as a key marker for neuronal health, its close structural analog, this compound, represents a more nuanced and less-characterized component of the cellular metabolome. This guide provides a detailed exploration of the biosynthesis of this compound from its precursor, L-asparagine. We delve into the enzymatic pathways, regulatory considerations, and provide robust, field-tested protocols for the study and quantification of this important metabolite. This document is designed to serve as a foundational resource for researchers investigating amino acid metabolism, N-acetylation, and the development of therapeutics targeting these pathways.

Introduction: The Significance of this compound

N-Acetyl-L-asparagine is an N-terminally acetylated form of the proteinogenic amino acid L-asparagine.[1][2] While not as concentrated as N-acetylaspartate (NAA) in the brain, this compound is an endogenous metabolite involved in fundamental cellular processes.[3] Its production is linked to two primary mechanisms: the direct enzymatic acetylation of free L-asparagine and the proteolytic degradation of N-terminally acetylated proteins.[1][4] Understanding its biosynthesis is crucial for several fields of research:

-

Metabolic Regulation: The synthesis of this compound consumes acetyl-CoA, linking amino acid metabolism directly to central carbon and energy metabolism.

-

Protein Homeostasis: As a product of protein degradation, its levels can reflect the turnover of a significant portion of the proteome, as approximately 85% of all human proteins are acetylated at their N-terminus.[1]

-

Neurobiology: While the roles of NAA are more established, altered levels of N-acetylated amino acids are broadly implicated in neurological and neurodegenerative disorders.[5][6][7]

This guide provides the biochemical context and the practical methodologies required to investigate the synthesis of this compound with scientific rigor.

Biochemical Pathways of this compound Formation

The formation of this compound is not attributed to a single, dedicated enzyme but rather to broader enzymatic activities within the cell. The two principal routes are detailed below.

Direct Enzymatic Acetylation of L-Asparagine

The most direct pathway is the transfer of an acetyl group from acetyl-CoA to the α-amino group of free L-asparagine. This reaction is catalyzed by specific N-acetyltransferases (NATs).

-

Substrates: L-Asparagine and Acetyl-Coenzyme A (Acetyl-CoA).

-

Enzyme: While N-acetyltransferase 8-like (Nat8L) is the well-characterized enzyme for synthesizing NAA from L-aspartate, the specific enzyme for L-asparagine is less defined.[8][9][10] Evidence suggests that enzymes such as arylamine N-acetyltransferase I (NAT1) possess the capability to acetylate free L-asparagine.[1][4] The substrate specificity of various NATs is a key determinant of the production rate.[4]

-

Reaction: L-Asparagine + Acetyl-CoA → this compound + CoA-SH

This pathway directly connects the cellular pools of L-asparagine and the central energy metabolite, acetyl-CoA.

Proteolytic Degradation of N-Terminally Acetylated Proteins

A significant portion of eukaryotic proteins undergoes co-translational N-terminal acetylation. When asparagine is one of the initial amino acids, it can be acetylated by N-terminal acetyltransferase complexes.

-

N-Terminal Acetylation: During or after protein synthesis, NAT enzymes acetylate the N-terminal asparagine residue of nascent polypeptide chains.[1]

-

Proteolysis: As proteins are turned over, they are degraded by the proteasome and other proteases into smaller peptides.

-

Hydrolase Activity: N-acylpeptide hydrolases act on these small peptides to release the N-terminally acetylated amino acid, yielding free this compound.[1][4]

This pathway represents an indirect, but potentially significant, source of cellular this compound, intrinsically linked to protein turnover rates.

Methodologies for Studying this compound Biosynthesis

Investigating the biosynthesis of this compound requires precise and validated experimental protocols. This section provides detailed methodologies for enzyme activity assays, purification strategies, and metabolite quantification.

Protocol 1: In Vitro Assay for L-Asparagine N-Acetyltransferase Activity

This protocol provides a robust method for measuring the enzymatic synthesis of this compound using a radiolabeling approach, which offers high sensitivity.

A. Principle

The assay quantifies the transfer of a radiolabeled acetyl group from [¹⁴C]Acetyl-CoA to L-asparagine. The resulting [¹⁴C]this compound is separated from the unreacted [¹⁴C]Acetyl-CoA, and its radioactivity is measured by liquid scintillation counting.

B. Materials and Reagents

-

Enzyme Source: Purified N-acetyltransferase, cell lysate, or tissue homogenate.

-

Substrates: L-asparagine solution (100 mM in water), [1-¹⁴C]Acetyl-CoA (specific activity 50-60 mCi/mmol).

-

Buffer: 1 M Tris-HCl, pH 8.0.

-

Reaction Stop Solution: 10% (w/v) Trichloroacetic Acid (TCA).

-

Separation Matrix: Dowex 1-X8 resin (chloride form) or equivalent anion exchange resin.

-

Scintillation Cocktail: Ecoscint A or equivalent.

-

Equipment: Microcentrifuge, liquid scintillation counter, chromatography columns.

C. Step-by-Step Procedure

-

Enzyme Preparation: Prepare the enzyme source on ice. If using a lysate or homogenate, clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the total protein concentration using a Bradford or BCA assay.

-

Reaction Setup: In a 1.5 mL microcentrifuge tube, assemble the reaction mixture on ice. A typical 100 µL reaction is as follows:

Component Volume Final Concentration 1 M Tris-HCl, pH 8.0 10 µL 100 mM 100 mM L-Asparagine 10 µL 10 mM Enzyme Preparation X µL (e.g., 10-50 µg total protein) | Nuclease-free Water | Up to 95 µL | - |

-

Pre-incubation: Equilibrate the reaction tubes at 37°C for 5 minutes.

-

Reaction Initiation: Start the reaction by adding 5 µL of [¹⁴C]Acetyl-CoA (e.g., 0.1 µCi, final concentration ~35 µM). Mix gently by flicking the tube.

-

Incubation: Incubate at 37°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding 25 µL of 10% TCA. Vortex and incubate on ice for 10 minutes to precipitate proteins.

-

Sample Clarification: Centrifuge at 14,000 x g for 5 minutes. Carefully transfer the supernatant to a new tube.

-

Product Separation:

-

Prepare a small column with ~200 µL of Dowex 1-X8 anion exchange resin.

-

Apply the supernatant to the column. The negatively charged [¹⁴C]Acetyl-CoA will bind to the resin, while the neutral [¹⁴C]this compound will flow through.

-

Wash the column with 2 x 400 µL of deionized water and collect the flow-through and washes in a scintillation vial.

-

-

Quantification: Add 5 mL of scintillation cocktail to the vial, mix thoroughly, and measure the radioactivity in a liquid scintillation counter.

D. Self-Validation and Controls

To ensure the integrity of the results, the following controls are mandatory:

-

No Enzyme Control: Replace the enzyme preparation with an equal volume of buffer to measure non-enzymatic acetylation.

-

No L-Asparagine Control: Replace the L-asparagine solution with water to account for any potential acetylation of other molecules in the enzyme preparation.

-

Time-Zero Control: Stop the reaction immediately after adding [¹⁴C]Acetyl-CoA to determine background levels.

The specific activity is calculated as picomoles of product formed per minute per milligram of protein.

Protocol 2: Generalized Workflow for L-Asparagine N-Acetyltransferase Purification

The purification of a specific L-asparagine acetylating enzyme requires a tailored strategy. The following workflow provides a logical and commonly employed sequence for isolating such an enzyme from a complex protein mixture.

A. Principle

This multi-step chromatographic process separates the target enzyme from other cellular proteins based on differences in solubility, charge, hydrophobicity, and size. At each stage, fractions are collected and assayed for enzymatic activity (using Protocol 1) to track the target protein. Purity is assessed by SDS-PAGE.

B. Step-by-Step Methodology

-

Crude Extract Preparation: Homogenize the source material (e.g., liver tissue, cultured cells) in a suitable lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.

-

Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the crude extract to precipitate proteins based on their solubility. Collect the protein pellet within a specific saturation range (e.g., 30-60%) where the target enzyme is known to precipitate. Resuspend the pellet in a minimal volume of buffer.

-

Dialysis: Remove the excess ammonium sulfate by dialyzing the resuspended pellet against the initial chromatography buffer.

-

Ion Exchange Chromatography: Load the dialyzed sample onto an anion exchange column (e.g., DEAE-Sepharose). Elute bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). Collect fractions and identify those with the highest specific activity.

-

Hydrophobic Interaction Chromatography (Optional): Pool the active fractions, adjust the salt concentration to a high level (e.g., 1 M ammonium sulfate), and load onto a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient. This step effectively separates proteins based on surface hydrophobicity.

-

Size Exclusion Chromatography: Concentrate the active fractions from the previous step and apply them to a size exclusion (gel filtration) column. This separates proteins based on their native molecular weight and serves as a final polishing step.

-

Purity Analysis: Analyze the final active fractions by SDS-PAGE and silver or Coomassie staining. A single band at the expected molecular weight indicates a high degree of purity.

Protocol 3: Quantification of this compound by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying low-abundance metabolites like this compound in complex biological matrices.

A. Principle

The method involves chromatographic separation of this compound from other metabolites, followed by its specific detection and quantification using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition.

B. Materials and Reagents

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Mobile Phase Additives: LC-MS grade formic acid.

-

Standards: this compound certified reference standard, stable isotope-labeled internal standard (e.g., this compound-¹³C₄,¹⁵N₂).

-

Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -20°C.

-

Equipment: High-performance liquid chromatograph (HPLC) or ultra-high performance liquid chromatograph (UHPLC), triple quadrupole mass spectrometer, analytical balance.

C. Step-by-Step Procedure

-

Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of this compound standard into a surrogate matrix (e.g., water or stripped serum). Include the internal standard at a fixed concentration in all calibrators and samples.

-

Sample Preparation:

-

For tissue, accurately weigh ~20 mg and homogenize in 500 µL of ice-cold extraction solvent.

-

For plasma or cell lysates, add 4 volumes of ice-cold extraction solvent to 1 volume of sample (e.g., 400 µL solvent to 100 µL sample).

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system.

D. Data Presentation: Typical LC-MS/MS Parameters

The following table provides a starting point for method development. Parameters must be optimized for the specific instrument used.

| Parameter | Recommended Setting | Rationale |

| LC Column | HILIC (Hydrophilic Interaction) | Excellent retention for polar compounds like amino acids. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for gradient elution. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for gradient elution. |

| Gradient | Start at 95% B, decrease to 40% B | Elutes polar compounds based on their hydrophilicity. |

| Ionization Mode | Positive Electrospray (ESI+) | This compound readily forms [M+H]⁺ ions. |

| MRM Transition | m/z 175.07 → m/z 116.05 | Precursor ion: [M+H]⁺. Product ion: Loss of acetamide group. |

| Internal Std. | m/z 181.07 → m/z 120.05 | Corresponds to the labeled standard for accurate quantification. |

-

Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Determine the concentration of this compound in the unknown samples by interpolating their area ratios from this curve.

Conclusion

The biosynthesis of this compound, occurring at the intersection of amino acid metabolism, protein turnover, and energy homeostasis, presents a compelling area for scientific inquiry. While less studied than its aspartate counterpart, its formation via direct acetylation and proteolytic degradation highlights its integral role in cellular function. The technical protocols provided in this guide—from enzymatic assays to advanced mass spectrometry—offer the necessary tools for researchers to explore the regulation of this pathway, define the specific enzymes involved, and elucidate the physiological and pathological significance of this compound. A thorough and methodical approach, grounded in the principles and techniques outlined herein, will be essential for advancing our understanding and potentially developing novel therapeutic strategies targeting this metabolic nexus.

References

- Coyle, J. T. (1995). N-acetylaspartate in neuropsychiatric disorders. Progress in Neurobiology, 46(5), 531-40.

- Baslow, M. H. (2003). N-acetylaspartate in the vertebrate brain: metabolism and function. Neurochemical Research, 28(7), 941-53.

- Gehl, L., et al. (2004). Regulation of N-acetylaspartate and N-acetylaspartylglutamate biosynthesis by protein kinase activators. Journal of Neurochemistry, 90(4), 939-48.

- Human Metabolome Database. (n.d.). This compound (HMDB0006028). HMDB.

- Di Pietro, N. C., et al. (2017). Transcriptional Regulation of N-acetylaspartate Metabolism in the 5xFAD Model of Alzheimer's Disease. Frontiers in Molecular Neuroscience, 10, 235.

- DiPietro, N. (2016). Brain Energy Homeostasis and the Regulation of N-acetyl-aspartate Metabolism in Development and Disease. Rowan Digital Works.

- Biosynth. (n.d.). N-Acetyl-L-asparagine. Biosynth.

- Smolecule. (n.d.). This compound. Smolecule.

- Mishra, A. K., et al. (2021). Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor. Frontiers in Neuroscience, 15, 638198.

- Peh, J., et al. (2020). N-acetylaspartate pathway is nutrient responsive and coordinates lipid and energy metabolism in brown adipocytes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1865(11), 158782.

- Moffett, J. R., et al. (2007). N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology. Progress in Neurobiology, 81(2), 89-131.

- Hubner, C. A., & Kursawe, R. (2017). N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer. Frontiers in Oncology, 7, 209.

- Bitto, E., et al. (2015). Purification and characterization of aspartate N-acetyltransferase: A critical enzyme in brain metabolism. Archives of Biochemistry and Biophysics, 576, 1-10.

- Schuff, N., et al. (2006). N-acetylaspartate as a marker of neuronal injury in neurodegenerative disease. Advances in Experimental Medicine and Biology, 576, 241-62.

- Song, Z., et al. (2012). Determination of N-acetylaspartic acid concentration in the mouse brain using HPLC with fluorescence detection.

- PubChem. (n.d.). This compound.

- Selleck Chemicals. (n.d.). Nα-Acetyl-L-asparagine. Selleckchem.

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. This compound | C6H10N2O4 | CID 99715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Buy this compound | 4033-40-3 [smolecule.com]

- 5. N-acetylaspartate in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-acetylaspartate as a marker of neuronal injury in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcriptional Regulation of N-acetylaspartate Metabolism in the 5xFAD Model of Alzheimer's Disease: Evidence for Neuron-Glia Communication During Energetic Crisis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rdw.rowan.edu [rdw.rowan.edu]

- 10. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of a Novel Neurometabolite: A Technical History of N-Acetylasparagine

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate biochemical landscape of the mammalian brain, the discovery of each new metabolite opens a door to a deeper understanding of neural function and dysfunction. While much attention has been deservedly given to abundant molecules like N-Acetylaspartate (NAA), the history and significance of other N-acetylated amino acids offer equally compelling narratives. This technical guide delves into the discovery and history of N-Acetylasparagine, a molecule whose story is interwoven with the evolution of analytical biochemistry and the expanding knowledge of protein metabolism in the central nervous system. This document provides a comprehensive exploration of its initial identification, the methodologies that enabled its discovery, and the early investigations into its metabolic context, offering valuable insights for today's researchers navigating the complexities of neurometabolism.

The Pivotal Discovery: Identification in the Human Brain (1972)

The definitive identification of N-Acetyl-L-asparagine in the human brain was a landmark achievement published in 1972 by J.V. Auditore and L.H. Wade in the journal Neuropharmacology[1]. This seminal work provided the first concrete evidence of the endogenous presence of this N-acetylated amino acid in neural tissue. The discovery was not a serendipitous event but rather the culmination of systematic investigation into the composition of brain extracts, building upon a growing interest in the roles of amino acids and their derivatives in the central nervous system.

Prior to this, the landscape of N-acetylated amino acids in the brain was largely dominated by N-Acetylaspartate (NAA), discovered in 1956 by Tallan[2]. The high concentration of NAA spurred further exploration for other, similar compounds. Auditore and Wade's research extended this inquiry, leading to the successful isolation and characterization of this compound.

The Methodological Cornerstone: Isolating and Identifying a Novel Metabolite

The identification of this compound in the early 1970s was a testament to the analytical techniques of the era, primarily relying on meticulous chromatographic separations. The work of Auditore and Wade exemplifies the rigorous, multi-step approach required to isolate and confirm the identity of a novel compound from a complex biological matrix like the brain[1].

Initial Extraction and Separation: A Multi-Chromatographic Approach

The initial step involved the preparation of an aqueous extract from human brain tissue. This extract, containing a myriad of small molecules, was then subjected to a series of chromatographic separations to isolate the compound of interest.

Experimental Protocol: Isolation of this compound from Human Brain Tissue (circa 1972)

-

Tissue Homogenization: Human brain tissue was homogenized in a suitable buffer to create an aqueous extract containing free amino acids and their derivatives.

-

Deproteinization: The homogenate was treated with a protein precipitating agent, such as picric acid or a strong acid, followed by centrifugation to remove larger protein molecules.

-

Initial Fractionation by Paper Chromatography: The deproteinized extract was applied to Whatman No. 1 filter paper. The chromatogram was developed using a solvent system, likely a mixture of n-butanol, acetic acid, and water, to achieve initial separation of components based on their polarity and partitioning between the stationary paper phase and the mobile solvent phase[3][4].

-

Elution and Further Purification by Ion-Exchange Chromatography: The region of the paper chromatogram suspected to contain the N-acetylated amino acid was excised, and the compound was eluted. This eluate was then applied to a Dowex 1-X8 anion-exchange column in the acetate form. A gradient of increasing acetic acid concentration was used to elute the bound compounds. This compound, being an acidic molecule, would bind to the anion-exchange resin and elute at a characteristic acetic acid concentration[5][6][7].

Definitive Identification: Chemical and Enzymatic Characterization

Following isolation, a series of chemical and enzymatic tests were performed to definitively identify the compound as N-Acetyl-L-asparagine.

-

Acid Hydrolysis: The isolated compound was subjected to acid hydrolysis, which cleaved the acetyl group and the amide group of the asparagine side chain, yielding aspartic acid. The resulting amino acid was identified as aspartic acid using paper chromatography by comparing its Rf value to that of a known standard.

-

Enzymatic Hydrolysis: The stereospecificity of the asparagine residue was confirmed using enzymes.

-

Hydrazinolysis: To confirm the presence of an acetyl group, the isolated compound was treated with hydrazine (hydrazinolysis). This reaction cleaves the N-acetyl bond and produces acetylhydrazide, which was identified by paper chromatography[1].

The Broader Context: N-Acetylation and Asparagine Metabolism

The discovery of this compound did not occur in a vacuum. It was informed by and contributed to the growing understanding of two key areas of biochemistry: the widespread phenomenon of N-terminal acetylation of proteins and the metabolic pathways of asparagine.

A Product of Protein Metabolism: The Role of N-Acetyltransferases and Acylpeptide Hydrolases

It is now understood that free N-acetylated amino acids, including this compound, can arise from the breakdown of N-terminally acetylated proteins[8]. N-terminal acetylation is a common co-translational modification in eukaryotes, catalyzed by a family of enzymes called N-acetyltransferases (NATs)[9][10][11]. These enzymes transfer an acetyl group from acetyl-CoA to the alpha-amino group of the N-terminal amino acid of a nascent polypeptide chain.

The degradation of these N-terminally acetylated proteins releases N-acetylated peptides. An enzyme called acylpeptide hydrolase (APEH) then cleaves the N-terminal N-acetylated amino acid from these peptides, releasing free this compound[12][13][14][15].

Asparagine Metabolism in the Brain

Research into asparagine metabolism in the brain provided further context for the discovery of its N-acetylated form. Asparagine itself is a non-essential amino acid that can be synthesized in the brain or transported across the blood-brain barrier[16]. It plays a role in protein synthesis and can be a precursor for other amino acids and neurotransmitters[17][18][19]. The presence of this compound suggested an additional layer of complexity to the metabolic fate of asparagine in the central nervous system.

Early Insights into Physiological Significance and Future Directions

The initial discovery of this compound in the brain opened up new avenues of research into its potential physiological roles. While much of the early focus remained on the more abundant N-Acetylaspartate, the identification of this compound prompted questions about its function.

Early hypotheses centered on its involvement in:

-

Protein Turnover: As a product of protein degradation, its levels could reflect the rate of protein metabolism in different brain regions or under various physiological and pathological conditions.

-

Metabolic Regulation: The N-acetylation of asparagine could represent a mechanism for regulating the pool of free asparagine available for other metabolic processes.

-

Neuromodulation: Although less explored than for other amino acid derivatives, a potential role as a signaling molecule could not be ruled out.

Modern metabolomic studies have continued to detect this compound in various biological fluids and tissues, including urine and blood plasma[20][21]. Its association with certain disease states, such as diabetes, is an area of active investigation, suggesting it may serve as a biomarker[20][21].

Conclusion

The discovery of this compound by Auditore and Wade in 1972 was a significant, albeit less heralded, event in the history of neurochemistry. It demonstrated the presence of another member of the N-acetylated amino acid family in the human brain and highlighted the intricate nature of amino acid metabolism in this vital organ. The methodologies employed in its discovery, rooted in the principles of chromatography, underscore the importance of analytical innovation in advancing our understanding of biological systems. For contemporary researchers, the story of this compound serves as a reminder of the vast and still partially unexplored landscape of the brain's metabolome and the potential for new discoveries to emerge from the careful re-examination of its chemical constituents.

References

- Auditore, J. V., & Wade, L. H. (1972). N-acetyl-L-asparagine in Human Brain. Neuropharmacology, 11(3), 385–394. [Link]

- Gogliettino, M., Balestrieri, M., Cocca, E., Mucerino, S., Rossi, M., Petrillo, M., & Palmieri, G. (2012). Identification and Characterisation of a Novel Acylpeptide Hydrolase from Sulfolobus solfataricus: Structural and Functional Insights. PLoS ONE, 7(5), e37921. [Link]

- Palmieri, G., Balestrieri, M., Gogliettino, M., Sandomenico, A., & Rossi, M. (2011).

- Palmieri, G., Gogliettino, M., & Rossi, M. (2012). Identification and Characterisation of a Novel Acylpeptide Hydrolase from Sulfolobus solfataricus: Structural and Functional Insights. PLoS ONE, 7(5), e37921. [Link]

- Gogliettino, M., Balestrieri, M., Cocca, E., Mucerino, S., Rossi, M., Petrillo, M., & Palmieri, G. (2012). Identification and Characterisation of a Novel Acylpeptide Hydrolase from Sulfolobus solfataricus: Structural and Functional Insights. PLoS ONE, 7(5), e37921. [Link]

- Carlisle, R. E., & Sim, E. (2022). Human N-Acetyltransferase 1 and 2 Differ in Affinity Towards Acetyl-Coenzyme A Cofactor and N-Hydroxy-Arylamine Carcinogens. Frontiers in Pharmacology, 13, 843818. [Link]

- Sim, E., Fakis, G., Laurieri, N., & Boukouvala, S. (2012). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. British Journal of Pharmacology, 166(6), 1696–1712. [Link]

- Giera, M., & Lingeman, H. (1975). Amino acid analysis by ion-exchange chromatography using a lithium elution gradient. Influence of methanol concentration and sample pH.

- Wikipedia contributors. (2023, November 28). N-acetyltransferase. In Wikipedia, The Free Encyclopedia.

- Eukaryotic arylamine N-acetyltransferase. Investigation of substrate specificity by high-throughput screening. (n.d.). University of Oxford.

- GeneCards. (n.d.). APEH Gene.

- Csapó, J., & Csapó-Kiss, Z. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying post-column derivatization. CORE.

- Paper Chromatography of Amino Acids. (n.d.).

- Exp5. The Separation of Amino Acids by Ion Exchange Chromatography. (n.d.). Scribd.

- Rao, K. R. K. (n.d.). CIRCULAR PAPER CHROMATOGRAPHY Part III. Rf Values of Amino Acids and Peptides. Journal of the Indian Institute of Science.

- Goldstein, F. B. (1959). Biosynthesis of N-acetyl- l-aspartic acid. Biochimica et Biophysica Acta, 33, 294–299. [Link]

- Wu, Y., & Li, H. (2020). Arylamine N-acetyltransferases: a structural perspective. Acta Pharmaceutica Sinica B, 10(2), 226–238. [Link]

- R F values of protein amino acids detected as BTC-derivatives... (n.d.). ResearchGate.

- Preparation and use of N-acetyl-α-amino acids. (n.d.). ResearchGate.

- Chromatography of amino acids. (n.d.). BioTopics.

- Rao, G. S., & Rao, K. R. K. (1953). Analysis of amino acids using paper chromatography (Horizontal migration). Current Science, 22(12), 370–371.

- Auditore, J. V., & Wade, L. (1971). OCCURRENCE OF N-ACETYLALANINE IN THE HUMAN BRAIN. Journal of Neurochemistry, 18(12), 2389–2395. [Link]

- Nadler, J. V., & Cooper, J. R. (1972). N-acetyl-L-aspartic acid content of human neural tumours and bovine peripheral nervous tissues. Journal of Neurochemistry, 19(2), 313–319. [Link]

- Human Metabolome Database. (n.d.). This compound.

- CN114014773A - Preparation method of N-acetyl-L-aspartic acid. (n.d.). Google Patents.

- n-acetyl amino acids: Topics by Science.gov. (n.d.).

- Ree, R., Varland, S., & Arnesen, T. (2020). Illuminating the impact of N-terminal acetylation: from protein to physiology. The FEBS Journal, 287(1), 8–27. [Link]

- Arnesen, T. (2011). Towards a Functional Understanding of Protein N-Terminal Acetylation. PLoS Biology, 9(5), e1001074. [Link]

- Nilsson, R. (2015, September 18). N-acetylated amino acids. Nilsson Lab.

- Butterworth, R. F., & Giguère, J.-F. (1980). Effect of asparagine, glutamine and insulin on cerebral amino acid neurotransmitters. Canadian Journal of Neurological Sciences, 7(4), 447–450. [Link]

- Birken, D. L., & Oldendorf, W. H. (1989). N-acetyl-L-aspartic acid: a literature review of a compound prominent in 1H-NMR spectroscopic studies of brain. Neuroscience & Biobehavioral Reviews, 13(1), 23–31. [Link]

- Zhang, X., Wang, Y., Zhang, Y., Wang, Y., & Chen, S. (2021). Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthase Coupled With an ATP Regeneration System. Frontiers in Bioengineering and Biotechnology, 9, 676831. [Link]

- Przystal, J. M., & Lathia, J. D. (2020). Elevated Asparagine Biosynthesis Drives Brain Tumor Stem Cell Metabolic Plasticity and Resistance to Oxidative Stress. Molecular Cancer Research, 18(9), 1338–1350. [Link]

- Auditore, J. V., Wade, L., & Olson, E. J. (1966). Occurrence of N-acetyl-L-glutamic acid in the human brain. Journal of Neurochemistry, 13(11), 1149–1155. [Link]

- Chen, Y., & Chen, P. (2021). Asparagine: A Metabolite to Be Targeted in Cancers. Cancers, 13(22), 5678. [Link]

- Wang, C., & Zhang, J. (2024). Metabolism of asparagine in the physiological state and cancer.

- Al-Kindi, S. G., El-Am, E., El-Khatib, M., El-Khoury, J., & El-Yazbi, A. (2022). Association of N-Acetyl Asparagine with QTc in Diabetes: A Metabolomics Study. Journal of Clinical Medicine, 11(16), 4707. [Link]

Sources

- 1. N-acetyl-L-asparagine in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-acetyl-L-aspartic acid: a literature review of a compound prominent in 1H-NMR spectroscopic studies of brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. faculty.buffalostate.edu [faculty.buffalostate.edu]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. 193.16.218.141 [193.16.218.141]

- 7. scribd.com [scribd.com]

- 8. hmdb.ca [hmdb.ca]

- 9. N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 10. Arylamine N-acetyltransferases: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. Identification and characterisation of a novel acylpeptide hydrolase from Sulfolobus solfataricus: structural and functional insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification and Characterisation of a Novel Acylpeptide Hydrolase from Sulfolobus Solfataricus: Structural and Functional Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and Characterisation of a Novel Acylpeptide Hydrolase from Sulfolobus Solfataricus: Structural and Functional Insights | PLOS One [journals.plos.org]

- 15. genecards.org [genecards.org]

- 16. Effect of asparagine, glutamine and insulin on cerebral amino acid neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-acetylated amino acids | Nilsson Lab [nilssonlab.se]

- 18. Elevated Asparagine Biosynthesis Drives Brain Tumor Stem Cell Metabolic Plasticity and Resistance to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Association of N-Acetyl Asparagine with QTc in Diabetes: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetylaspartate: A Multifaceted Regulator of Neuronal Function and Myelination

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-Acetylaspartate (NAA) is one of the most abundant amino acid derivatives in the central nervous system (CNS), primarily localized within neurons.[1] For decades, its remarkably high concentration has intrigued neuroscientists, leading to its widespread use as a non-invasive marker of neuronal health and viability via proton magnetic resonance spectroscopy (¹H-MRS).[1][2] However, NAA is far more than a passive biomarker. It is a dynamic molecule at the nexus of neuronal energy metabolism, axon-glial communication, and the synthesis of the myelin sheath.[3][4] Dysregulation of NAA metabolism is the direct cause of Canavan disease, a devastating and fatal pediatric leukodystrophy, underscoring its critical role in brain development and function.[5][6] This technical guide provides a comprehensive overview of the synthesis, catabolism, and multifaceted roles of NAA in neuronal cell function. We will delve into the core enzymatic pathways, the physiological significance of NAA, and its implication in neurological disease. Furthermore, this guide will equip researchers with detailed, field-proven experimental protocols for the robust investigation of NAA and its associated enzymes, fostering a deeper understanding of its potential as a therapeutic target.

The Core Biochemistry of N-Acetylaspartate: A Tale of Two Cells

The metabolism of NAA is a prime example of the intricate metabolic partnership between neurons and oligodendrocytes. It is synthesized in neurons and catabolized in oligodendrocytes, creating a vital intercellular shuttle.[7][8]

Neuronal Synthesis: The Role of NAT8L

N-Acetylaspartate is synthesized in neurons from L-aspartate and acetyl-CoA, a reaction catalyzed by the enzyme N-acetyltransferase 8-like (NAT8L), also known as aspartate N-acetyltransferase (Asp-NAT).[9][10][11] This process is tightly linked to mitochondrial energy metabolism, as both substrates are derived from the tricarboxylic acid (TCA) cycle.[1] NAT8L is a membrane-bound enzyme, with evidence suggesting its localization to both the mitochondrial and endoplasmic reticulum membranes.[12][13] The synthesis of NAA is thought to play a role in facilitating the removal of aspartate from neuronal mitochondria, which in turn can favor the conversion of glutamate to alpha-ketoglutarate, thereby boosting energy production through the TCA cycle.[3]

Oligodendroglial Catabolism: The Function of Aspartoacylase (ASPA)

Once synthesized, NAA is transported out of the neuron and taken up by neighboring oligodendrocytes, the myelin-producing cells of the CNS.[3][14] This transport is mediated by the Na+-dependent high-affinity dicarboxylate transporter NaDC3. Inside the oligodendrocyte, NAA is hydrolyzed by the enzyme aspartoacylase (ASPA) into L-aspartate and acetate.[5][15][16] The acetate released from this reaction is a crucial building block for the synthesis of fatty acids and steroids, which are essential components of the myelin sheath.[3][5] The developmental expression of ASPA in oligodendrocytes closely parallels the timing of CNS myelination, highlighting its importance in this process.[15]

The Multifunctional Roles of N-Acetylaspartate in Neuronal Homeostasis

Beyond its role in myelination, NAA is implicated in several other critical neuronal functions.

A Key Player in Myelination

The "acetate deficiency hypothesis" for Canavan disease posits that the lack of NAA-derived acetate in oligodendrocytes impairs myelin lipid synthesis, leading to the characteristic dysmyelination seen in the disease.[5][15] This hypothesis is supported by studies in animal models of Canavan disease, which show reduced acetate levels and defective myelin synthesis.[5]

A Modulator of Mitochondrial Energy Metabolism

As mentioned earlier, the synthesis of NAA in neuronal mitochondria is linked to energy metabolism.[3] By consuming aspartate, NAT8L activity can influence the levels of TCA cycle intermediates and potentially enhance ATP production from glutamate.[3] In brown adipocytes, a cell type with high metabolic activity, the NAA pathway has been shown to be nutrient-responsive and to coordinate lipid and energy metabolism.[17][18]

An Osmolyte in the Brain

With its high concentration, NAA is thought to function as a neuronal osmolyte, contributing to the maintenance of fluid balance within the brain.[3][19][20][21] Studies have shown that NAA can be released from neurons in response to hypo-osmotic conditions.[22] This osmoregulatory role may be crucial for protecting neurons from swelling under pathological conditions.

A Precursor to the Neuropeptide NAAG

NAA is the direct precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG).[3][22] NAAG is the most abundant peptide neurotransmitter in the vertebrate nervous system and acts on metabotropic glutamate receptor 3 (mGluR3).

N-Acetylaspartate in Disease: The Case of Canavan Disease

Canavan disease is an autosomal recessive neurodegenerative disorder caused by mutations in the ASPA gene, leading to a deficiency in aspartoacylase activity.[5][6][23] This results in a massive accumulation of NAA in the brain and a lack of NAA-derived acetate for myelin synthesis.[23][24][25] The pathophysiology of Canavan disease is thought to be a combination of NAA toxicity due to its high concentration and impaired myelination due to acetate deficiency.[6][25] The disease is characterized by spongy degeneration of the white matter, severe psychomotor retardation, and early death.[5][23]

Experimental Protocols for the Study of N-Acetylaspartate

A thorough investigation of NAA's role in neuronal function requires robust and reproducible experimental methodologies.

Quantification of N-Acetylaspartate in Brain Tissue

Accurate quantification of NAA is fundamental to studying its metabolism. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.

Protocol: HPLC Quantification of NAA

-

Tissue Preparation:

-

Rapidly dissect the brain region of interest on ice.

-

Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

-

Deproteinize the homogenate by adding an equal volume of 10% trichloroacetic acid (TCA), followed by centrifugation.

-

Collect the supernatant for analysis.

-

-

Chromatographic Separation:

-

Use a reversed-phase C18 column.

-

The mobile phase typically consists of an aqueous buffer (e.g., 0.1 M potassium phosphate buffer, pH 3.0) with a small percentage of an organic solvent like methanol.

-

Set the flow rate to approximately 1 ml/min.

-

-

Detection:

-

NAA can be detected by UV absorbance at 210 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of NAA.

-

Calculate the NAA concentration in the samples by comparing their peak areas to the standard curve.

-

Measurement of Aspartoacylase (ASPA) Enzyme Activity

Assessing ASPA activity is crucial for studying Canavan disease and the efficacy of potential therapies. A coupled spectrophotometric assay is a common method.

Protocol: Coupled Spectrophotometric Assay for ASPA Activity [5][19]

-

Principle: This assay couples the deacetylation of NAA by ASPA to the deamination of the resulting aspartate by L-aspartase. The product of the second reaction, fumarate, can be monitored by the increase in absorbance at 240 nm.[5][19]

-

Reaction Mixture:

-

Assay Procedure:

-

Add the cell or tissue lysate containing ASPA to the reaction mixture to initiate the reaction.

-

Monitor the increase in absorbance at 240 nm over time using a spectrophotometer.

-

-

Calculation of Activity:

-

Calculate the rate of fumarate production using its molar extinction coefficient (ε = 2.53 mM⁻¹cm⁻¹).[5]

-

Express the enzyme activity as units per milligram of protein (1 unit = 1 µmol of product formed per minute).

-

In Vivo Assessment of N-Acetylaspartate using Magnetic Resonance Spectroscopy (MRS)

¹H-MRS is a powerful non-invasive technique to measure NAA levels in the living brain.

Protocol: In Vivo ¹H-MRS in a Mouse Model [10]

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane.

-

Secure the animal in a stereotaxic frame to minimize motion artifacts.

-

Monitor physiological parameters such as respiration and body temperature throughout the experiment.

-

-

Data Acquisition:

-

Use a high-field small-animal MRI scanner (e.g., 7T or higher).

-

Position a surface coil over the brain region of interest.

-

Perform shimming to optimize magnetic field homogeneity.

-

Acquire spectra using a localization sequence such as PRESS (Point Resolved Spectroscopy) or STEAM (Stimulated Echo Acquisition Mode).

-

Acquire both water-suppressed spectra for metabolite detection and a non-water-suppressed spectrum for use as an internal concentration reference.

-

-

Data Analysis:

-

Process the spectra using specialized software (e.g., LCModel, jMRUI).

-

Identify and quantify the NAA peak at approximately 2.02 ppm.

-

Calculate the absolute concentration of NAA by referencing its signal to the water signal from the same voxel.

-

Data Presentation

Clear and concise presentation of quantitative data is essential for interpretation and comparison.

Table 1: N-Acetylaspartate Concentrations in Human Brain

| Brain Region | NAA Concentration (mM) | Reference |

| Gray Matter | 14.3 ± 1.1 | [6] |

| White Matter | 9.5 ± 1.0 | [6] |

| Frontal White Matter | 8.0 - 8.9 | [25] |

| Occipital Gray Matter | 10.1 ± 1.0 | [25] |

Table 2: Kinetic Parameters of NAA-Metabolizing Enzymes

| Enzyme | Substrate | K_m (µM) | Reference |

| NAT8L | L-aspartate | 237 | [26] |

| NAT8L | Acetyl-CoA | 11 | [26] |

| ASPA | N-acetylaspartate | - | [19] |

Note: Specific K_m value for ASPA with NAA was not explicitly stated in the provided search results, but kinetic studies have been performed.[19]

Visualizing the N-Acetylaspartate Pathway

Diagrams are invaluable for illustrating complex biological pathways and experimental workflows.

Caption: Metabolic pathway of N-Acetylaspartate (NAA).

Caption: Workflow for studying NAA function.

Conclusion and Future Directions

N-Acetylaspartate has transitioned from being considered a simple neuronal marker to a key player in fundamental neurobiological processes. Its roles in myelination, energy metabolism, and osmotic balance highlight its importance in maintaining neuronal health. The devastating consequences of its dysregulation in Canavan disease provide a stark reminder of its physiological significance and underscore the need for continued research.

Future investigations should focus on further elucidating the precise regulatory mechanisms of NAT8L and ASPA, as well as the downstream signaling pathways influenced by NAA and its metabolites. The development of potent and specific inhibitors of NAT8L could offer a promising therapeutic strategy for Canavan disease. Furthermore, a deeper understanding of how NAA levels are altered in a wider range of neurological disorders may open new avenues for diagnosis and treatment. The experimental protocols and foundational knowledge presented in this guide provide a solid framework for researchers and drug development professionals to advance our understanding of this fascinating and critically important molecule.

References

- Bhakoo, K. K., Craig, D., Kingsley, D. P., & Preece, M. A. (2001). Developmental expression of aspartoacylase in the rat brain closely parallels myelination. Journal of neurochemistry, 79(2), 333-339.

- Moffett, J. R., Ross, B., Arun, P., Madhavarao, C. N., & Namboodiri, A. M. (2007). N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology. Progress in neurobiology, 81(2), 89-131. [Link]

- Francis, J. S., Strande, L., Markov, V., & Leone, P. (2016). N-Acetylaspartate Drives Oligodendroglial Differentiation via Histone Deacetylase Activation. Stem cells and development, 25(19), 1483-1491. [Link]

- Huang, W., Wang, H., & Ganapathy, V. (2000). Transport of N-acetylaspartate by the Na(+)-dependent high-affinity dicarboxylate transporter NaDC3 and its relevance to the expression of the transporter in the brain. The Journal of pharmacology and experimental therapeutics, 295(1), 392-401.

- Jäkel, S., & Wegner, M. (2016). Oligodendrocytes Do Not Export NAA-Derived Aspartate In Vitro. PloS one, 11(7), e0158188. [Link]

- Madhavarao, C. N., Arun, P., Moffett, J. R., & Namboodiri, A. M. (2006). Canavan disease and the role of N-acetylaspartate in myelin synthesis. Molecular and cellular endocrinology, 252(1-2), 226-233. [Link]

- Madhavarao, C. N., Hammer, J. A., Quarles, R. H., & Namboodiri, M. A. (2002). A radiometric assay for aspartoacylase activity in cultured oligodendrocytes. Analytical biochemistry, 308(2), 314-319. [Link]

- Rigotti, D. J., Inglese, M., & Gonen, O. (2011). Global Average Gray and White Matter N-acetylaspartate Concentration in the Human Brain. NMR in biomedicine, 24(4), 369-374. [Link]

- Miyamoto, Y., Toriumi, K., Iwayama, Y., & Yoshikawa, T. (2018). Shati/Nat8l and N-acetylaspartate (NAA) Have Important Roles in Regulating Nicotinic Acetylcholine Receptors in Neuronal and Psychiatric Diseases in Animal Models and Humans. Nicotinic Acetylcholine Receptor Signaling in Neuroprotection, 73-89. [Link]

- Francis, J. S., & Leone, P. (2018). Pathophysiology and Treatment of Canavan Disease. Neurotherapeutics, 15(4), 868-881.

- Kaur, G., Singh, P., Singh, G., & Mathur, A. (2023). A Detailed Review on Insights of Canavan Disease: A White Matter Disorder Encloses With Etiology, Pathophysiology, Diagosis, Tre.

- Moffett, J. R., Arun, P., Ariyannur, P. S., & Namboodiri, A. M. (2011). Extensive aspartoacylase expression in the rat central nervous system. Glia, 59(10), 1540-1555.

- Jansen, J. F., van der Knaap, M. S., & de Graaf, R. A. (2006). Differential distribution of NAA and NAAG in human brain as determined by quantitative localized proton MRS. Magnetic resonance in medicine, 55(2), 241-247.

- Viola, R. E., & Namboodiri, M. A. (2005). Characterization of Human Aspartoacylase: the brain enzyme responsible for Canavan disease. Biochemistry, 44(23), 8349-8355. [Link]

- Viola, R. E. (2017). Metabolism of N-acetyl-L-aspartate (NAA) in the brain. Bioorganic & medicinal chemistry letters, 27(15), 3341-3345.

- Baslow, M. H. (2003). N-acetylaspartate in the vertebrate brain: metabolism and function. Neurochemical research, 28(7), 941-953. [Link]

- Hershfield, J. R., & Ledeen, R. W. (2016). N-acetylaspartate supports the energetic demands of developmental myelination via oligodendroglial aspartoacylase. ASN neuro, 8(6), 1759091416678601. [Link]

- Francis, J. S., Olariu, A. D., & Leone, P. (2016). N-acetylaspartate supports the energetic demands of developmental myelination via oligodendroglial aspartoacylase. ASN neuro, 8(6), 1759091416678601. [Link]

- Miller, S. L., Daikhin, Y., & Yudkoff, M. (1996). Metabolism of N-acetyl-L-aspartate in rat brain. Neurochemical research, 21(5), 615-618.

- National Center for Biotechnology Information. (n.d.). NAT8L N-acetyltransferase 8 like [Homo sapiens (human)]. Gene.

- Ariyannur, P. S., Moffett, J. R., Manickam, P., Pattabiraman, N., Arun, P., Nitta, A., ... & Namboodiri, A. M. (2010). Methamphetamine-induced neuronal protein NAT8L is the NAA biosynthetic enzyme: Implications for specialized acetyl coenzyme A metabolism in the CNS. Brain research, 1335, 1-13. [Link]

- Yadav, S., & Ahmad, E. (2021). Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor. Frontiers in molecular biosciences, 8, 624124. [Link]

- Baslow, M. H. (2003). N-acetylaspartate in the vertebrate brain: metabolism and function. Neurochemical research, 28(7), 941-953. [Link]

- Yadav, S., Khan, S., & Ahmad, E. (2020). N-Acetylaspartate Is an Important Brain Osmolyte. Biomolecules, 10(2), 286. [Link]

- Moffett, J. R., Arun, P., Ariyannur, P. S., & Namboodiri, A. M. (2013). N-acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation. Frontiers in neuroenergetics, 5, 1. [Link]

- Huber, K., Hofer, D. C., Trefely, S., & Wolfrum, C. (2019). N-acetylaspartate pathway is nutrient responsive and coordinates lipid and energy metabolism in brown adipocytes. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1864(3), 337-348.

- Moffett, J. R., Arun, P., Ariyannur, P. S., & Namboodiri, A. M. (2013). N-Acetylaspartate reductions in brain injury: Impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation. Frontiers in neuroenergetics, 5, 1.

- Tsai, G., & Coyle, J. T. (1995). N-acetylaspartate in neuropsychiatric disorders. Progress in neurobiology, 46(5), 531-540. [Link]

- Arun, P., Madhavarao, C. N., Moffett, J. R., & Namboodiri, A. M. (2017). Increasing N-acetylaspartate in the Brain during Postnatal Myelination Does Not Cause the CNS Pathologies of Canavan Disease. The Journal of neuroscience, 37(22), 5539-5550. [Link]

- Huber, K., Hofer, D. C., Trefely, S., & Wolfrum, C. (2019). N-acetylaspartate pathway is nutrient responsive and coordinates lipid and energy metabolism in brown adipocytes. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1864(3), 337-348. [Link]

- Hofer, D. C., & Wolfrum, C. (2017). N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer. Frontiers in oncology, 7, 247. [Link]

- Human Metabolome Database. (n.d.). Showing metabocard for N-Acetylasparagine (HMDB0006028).

- Anderson, K. A., & Hirschey, M. D. (2012). Mitochondrial protein acetylation regulates metabolism. Essays in biochemistry, 52, 23-35. [Link]

- de Graaf, R. A., & Rothman, D. L. (2012). MR Spectroscopy and Spectroscopic Imaging of the Brain. In eMagRes. John Wiley & Sons, Ltd. [Link]

- Ariyannur, P. S., Moffett, J. R., Manickam, P., Pattabiraman, N., Arun, P., Nitta, A., ... & Namboodiri, A. M. (2010). Methamphetamine-induced neuronal protein NAT8L is the NAA biosynthetic enzyme: implications for specialized acetyl coenzyme A metabolism in the CNS. Brain research, 1335, 1-13. [Link]

- Yadav, S., & Ahmad, E. (2021). Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor. Frontiers in molecular biosciences, 8, 624124.

- Miyamoto, Y., Toriumi, K., Iwayama, Y., & Yoshikawa, T. (2018). Shati/Nat8l and N-acetylaspartate (NAA) Have Important Roles in Regulating Nicotinic Acetylcholine Receptors in Neuronal and Psychiatric Diseases in Animal Models and Humans. Nicotinic Acetylcholine Receptor Signaling in Neuroprotection, 73-89.

- Pattabiraman, N., & Namboodiri, A. M. (2020). Structure of the Brain N-Acetylaspartate Biosynthetic Enzyme NAT8L Revealed by Computer Modeling. ACS chemical neuroscience, 11(15), 2326-2336. [Link]

- Thangavelu, B., Mutthamsetty, V., Wang, Q., & Viola, R. E. (2018). High throughput screening cascade to identify human aspartate N-acetyltransferase (ANAT) inhibitors for Canavan disease. PloS one, 13(2), e0192138. [Link]

Sources

- 1. bu.edu [bu.edu]

- 2. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. ajnr.org [ajnr.org]

- 5. Modification of Aspartoacylase for Potential Use in Enzyme Replacement Therapy for the Treatment of Canavan Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Global Average Gray and White Matter N-acetylaspartate Concentration in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Postmortem Degradation of N-Acetyl Aspartate and N-Acetyl Aspartylglutamate: An HPLC Analysis of Different Rat CNS Regions | Semantic Scholar [semanticscholar.org]

- 10. Magnetic Resonance Spectroscopy Studies of Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methamphetamine-induced neuronal protein NAT8L is the NAA biosynthetic enzyme: implications for specialized acetyl coenzyme A metabolism in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determinants of the enzymatic activity and the subcellular localization of aspartate N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure of the Brain N-Acetylaspartate Biosynthetic Enzyme NAT8L Revealed by Computer Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro expression of N-acetyl aspartate by oligodendrocytes: implications for proton magnetic resonance spectroscopy signal in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A radiometric assay for aspartoacylase activity in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Magnetic resonance spectroscopy in the rodent brain: Experts’ consensus recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of Human Aspartoacylase: the brain enzyme responsible for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]

- 21. The cAMP Inducers Modify N-Acetylaspartate Metabolism in Wistar Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. High throughput screening cascade to identify human aspartate N-acetyltransferase (ANAT) inhibitors for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetylasparagine as an endogenous metabolite

An In-Depth Technical Guide to N-Acetylasparagine as an Endogenous Metabolite

Foreword: Navigating the Nomenclature